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Compound of Interest

Compound Name: Wieland-Miescher ketone

Cat. No.: B1293845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Wieland-Miescher ketone (WMK) is a cornerstone in the edifice of organic synthesis. Its

rigid, bicyclic framework, adorned with strategically placed functional groups, has rendered it an

invaluable starting material for the stereocontrolled synthesis of a vast array of complex natural

products, particularly steroids, terpenoids, and other biologically active molecules. This

document provides detailed application notes and protocols for key functional group

transformations of the Wieland-Miescher ketone, aimed at guiding researchers in the effective

utilization of this versatile building block.

Overview of Wieland-Miescher Ketone's Reactivity
The synthetic utility of the Wieland-Miescher ketone stems from the differential reactivity of its

three main functional groups: an α,β-unsaturated ketone, an isolated ketone, and a

tetrasubstituted olefin. This allows for a high degree of chemo- and stereoselectivity in its

transformations.

Key Reactive Sites:

C1-Carbonyl (α,β-Unsaturated): Susceptible to 1,2- and 1,4-additions (conjugate additions).

Can be selectively reduced.
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C6-Carbonyl (Isolated): More sterically accessible and generally more reactive towards

nucleophiles than the C1-carbonyl. Can be selectively protected as a ketal.

C4-C5 Double Bond: Can undergo hydrogenation and other electrophilic additions.

α-Positions to the Carbonyls: Can be deprotonated to form enolates for alkylation and other

C-C bond-forming reactions.

Enantioselective Synthesis of Wieland-Miescher
Ketone
The enantiomerically pure forms of the Wieland-Miescher ketone are crucial for asymmetric

synthesis. The most common method for their preparation is the organocatalyzed

intramolecular aldol condensation of the corresponding trione, a reaction famously known as

the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1]

Experimental Protocol: Enantioselective Synthesis of
(S)-Wieland-Miescher Ketone
This protocol is adapted from a solvent-free, highly efficient procedure.

Reaction:

Caption: Enantioselective synthesis of (S)-Wieland-Miescher Ketone.

Materials:

2-Methyl-1,3-cyclohexanedione

Methyl vinyl ketone

Triethylamine

N-Tosyl-(Sa)-binam-L-prolinamide (organocatalyst)

Benzoic acid

Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexanes)
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Procedure:

Michael Addition: To a neat mixture of 2-methyl-1,3-cyclohexanedione (1.0 eq) and methyl

vinyl ketone (1.1 eq), add triethylamine (0.01 eq). Stir the mixture at room temperature for 24

hours. The reaction can be monitored by TLC.

Aldol Condensation: To the crude triketone from the previous step, add the organocatalyst N-

tosyl-(Sa)-binam-L-prolinamide (0.02 eq) and benzoic acid (0.005 eq). Stir the solvent-free

mixture at room temperature for 48-72 hours.

Workup and Purification: Dissolve the reaction mixture in dichloromethane and wash with

saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the

enantiomerically enriched Wieland-Miescher ketone.

Catalyst Loading
(mol%)

Co-catalyst (mol%) Yield (%)
Enantiomeric
Excess (ee, %)

2 0.5 (Benzoic Acid) 93 94

3 (L-Proline) - 49 76

Selective Functional Group Transformations
Selective Protection of the C6-Carbonyl Group
The non-conjugated C6-ketone can be selectively protected as a ketal, leaving the C1-enone

available for further transformations.[2]

Experimental Protocol: Selective Ketalization of
Wieland-Miescher Ketone
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Wieland-Miescher Ketone

WMK C6-Ketal

Ethylene glycol, p-TsOH, Benzene (reflux)

Click to download full resolution via product page

Caption: Selective ketalization of the C6-carbonyl group.

Materials:

Wieland-Miescher ketone

Ethylene glycol

p-Toluenesulfonic acid (p-TsOH) monohydrate

Benzene

Saturated aqueous sodium bicarbonate

Brine

Procedure:

A solution of Wieland-Miescher ketone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic

amount of p-TsOH (0.05 eq) in benzene is refluxed using a Dean-Stark apparatus to remove

water.

The reaction is monitored by TLC until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature and washed with

saturated aqueous sodium bicarbonate and brine.

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced

pressure.
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The crude product is purified by column chromatography on silica gel to yield the C6-ketal.

Reactant Product Reagents Yield (%)

Wieland-Miescher

Ketone
C6-Ketal

Ethylene glycol, p-

TsOH
~92

Diastereoselective Reduction of the C1-Carbonyl Group
The conjugated ketone at C1 can be selectively reduced with sodium borohydride to the

corresponding allylic alcohol with high diastereoselectivity.[3]

Experimental Protocol: Diastereoselective Reduction of
Wieland-Miescher Ketone

Wieland-Miescher Ketone

Allylic Alcohol

NaBH4, Methanol, 0°C

Click to download full resolution via product page

Caption: Diastereoselective reduction of the C1-carbonyl group.

Materials:

Wieland-Miescher ketone

Sodium borohydride (NaBH4)

Methanol

Dichloromethane

Saturated aqueous ammonium chloride
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Procedure:

Dissolve Wieland-Miescher ketone (1.0 eq) in a mixture of methanol and dichloromethane

at 0°C.

Add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at

0°C.

Stir the reaction mixture at 0°C and monitor by TLC.

Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium

chloride.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and

concentrate.

Purify the crude product by column chromatography.

Substrate
Product
Stereochemistry

Diastereomeric
Excess (de, %)

Yield (%)

(S)-Wieland-Miescher

Ketone

(4aS,5S)-allylic

alcohol
>95 ~90

Kinetic Resolution via Yeast-Mediated Reduction
Enantiomerically enriched Wieland-Miescher ketone can be obtained through a kinetic

resolution using yeast, which selectively reduces one enantiomer.[4][5]

Experimental Protocol: Kinetic Resolution of Racemic
Wieland-Miescher Ketone
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Input Process

Output

Racemic Wieland-Miescher Ketone Torulaspora delbrueckii

(R)-Wieland-Miescher Ketone
(unreacted)

(4aS,5S)-Alcohol
(reduced product)

Click to download full resolution via product page

Caption: Kinetic resolution of racemic WMK using yeast.

Materials:

Racemic Wieland-Miescher ketone

Torulaspora delbrueckii IFO 10921

Glucose medium

Ethyl acetate

Procedure:

Cultivate Torulaspora delbrueckii in a glucose medium.

Add a solution of racemic Wieland-Miescher ketone in a minimal amount of ethanol to the

yeast culture.

Incubate the mixture with shaking at room temperature for 24-48 hours.

Extract the culture medium with ethyl acetate.

Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate.

The unreacted (R)-Wieland-Miescher ketone and the reduced (4aS,5S)-alcohol can be

separated by column chromatography.
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Substrate (ee, %)
Unreacted
Enantiomer (ee, %)

Reduced Product
(de, %)

Yield (%)

Racemic (0) (R)-WMK (>98)
(4aS,5S)-Alcohol

(>94)
~45% of each

Alkylation of Wieland-Miescher Ketone
Alkylation of the Wieland-Miescher ketone typically proceeds via its enolate. The

regioselectivity of enolate formation can be controlled by the choice of base and reaction

conditions.

Experimental Protocol: Alkylation at the α-Position to
the C6-Carbonyl
This protocol is a general representation and may require optimization for specific alkylating

agents.

Procedure:

To a solution of the C1-protected Wieland-Miescher ketone (e.g., the C1-thioketal) in

anhydrous THF at -78°C, add a strong, non-nucleophilic base such as lithium

diisopropylamide (LDA) (1.1 eq).

Stir the solution for 1 hour at -78°C to ensure complete enolate formation.

Add the alkylating agent (e.g., methyl iodide) (1.2 eq) and allow the reaction to slowly warm

to room temperature.

Quench the reaction with saturated aqueous ammonium chloride.

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous

Na2SO4, and concentrate.

Purify the product by column chromatography.

Spectroscopic Data
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The following table summarizes key spectroscopic data for the Wieland-Miescher ketone.[6]

[7]

Compound
1H NMR (CDCl3, δ
ppm)

13C NMR (CDCl3, δ
ppm)

IR (cm-1)

Wieland-Miescher

Ketone

5.86 (s, 1H), 2.80-2.10

(m, 8H), 1.85-1.60 (m,

4H), 1.35 (s, 3H)

198.5, 168.2, 126.5,

53.8, 41.5, 36.8, 34.2,

31.0, 29.8, 22.5, 18.0

1710, 1665, 1615

Applications in Drug Development
The Wieland-Miescher ketone serves as a crucial starting material for the synthesis of various

steroidal and terpenoid-based drugs. Its A/B ring system provides a ready-made scaffold that

can be elaborated to access complex polycyclic structures. For instance, it has been

instrumental in the synthesis of adrenosterone and precursors to taxol.[1] The ability to

introduce diverse functionalities at various positions through the transformations described

above allows for the creation of libraries of novel compounds for drug discovery programs.

Conclusion
The Wieland-Miescher ketone remains a versatile and powerful tool in the arsenal of the

synthetic organic chemist. A thorough understanding of the reactivity of its functional groups

and the application of the selective transformations detailed in these notes will continue to

facilitate the synthesis of complex and medicinally important molecules.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized

by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken

when handling all chemicals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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